molecular formula C17H16F3N5O2S B10915333 7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10915333
M. Wt: 411.4 g/mol
InChI Key: ICDMHWOHVKDHHQ-UHFFFAOYSA-N
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Description

7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex heterocyclic compound It features a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with a trifluoromethyl group, a tetrahydro-2-furanylmethyl group, a sulfanyl group, and a 1-methyl-1H-pyrazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the tetrahydro-2-furanylmethyl group: This step typically involves a nucleophilic substitution reaction.

    Incorporation of the sulfanyl group: This can be achieved through thiolation reactions using thiolating agents.

    Addition of the 1-methyl-1H-pyrazol-3-yl group: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.

    Purification processes: Implementing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[2,3-d]pyrimidin-4(1H)-one core can be reduced under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling reactions: The pyrazolyl group can be involved in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling reactions: Palladium catalysts and ligands are typically used in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrido[2,3-d]pyrimidin-4(1H)-one derivatives.

    Substitution: Substituted derivatives with nucleophiles.

    Coupling reactions: Coupled products with various aryl or alkyl groups.

Scientific Research Applications

7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Biology: It serves as a tool compound to probe biological pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: is compared with other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, such as:

Uniqueness

The uniqueness of 7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for medicinal chemistry and other scientific research applications.

Properties

Molecular Formula

C17H16F3N5O2S

Molecular Weight

411.4 g/mol

IUPAC Name

7-(1-methylpyrazol-3-yl)-1-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16F3N5O2S/c1-24-5-4-11(23-24)12-7-10(17(18,19)20)13-14(21-12)25(16(28)22-15(13)26)8-9-3-2-6-27-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,22,26,28)

InChI Key

ICDMHWOHVKDHHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3CC4CCCO4

Origin of Product

United States

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